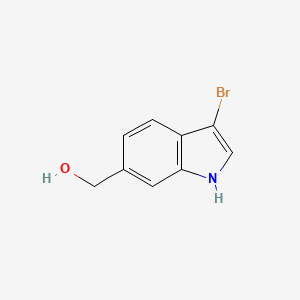

(3-Bromo-1H-indol-6-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-1H-indol-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-4-11-9-3-6(5-12)1-2-7(8)9/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENNYIFKJFFWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305682 | |

| Record name | 1H-Indole-6-methanol, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428866-20-9 | |

| Record name | 1H-Indole-6-methanol, 3-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428866-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-methanol, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Bromo-1H-indol-6-yl)methanol: Chemical Properties, Synthesis, and Applications in Advanced Drug Development

Executive Summary

(3-Bromo-1H-indol-6-yl)methanol (CAS: 1428866-20-9) is a highly versatile, bifunctional heterocyclic building block extensively utilized in medicinal chemistry and functional materials development. Featuring a reactive halogen at the C3 position and a hydroxymethyl group at the C6 position, this compound serves as a critical intermediate. This whitepaper provides an authoritative guide on its physicochemical properties, validated synthetic methodologies, and orthogonal functionalization strategies for downstream drug discovery.

Physicochemical Properties & Structural Analysis

Understanding the baseline properties of (3-Bromo-1H-indol-6-yl)methanol is essential for predicting its behavior in organic synthesis and biological systems. The presence of the C6-hydroxymethyl group introduces a strong hydrogen bond donor/acceptor motif, significantly altering the molecule's solubility and topological polar surface area compared to unsubstituted indoles.

| Property | Value |

| Chemical Name | (3-Bromo-1H-indol-6-yl)methanol |

| CAS Number | 1428866-20-9 |

| Molecular Formula | C9H8BrNO |

| Molecular Weight | 226.07 g/mol |

| InChI Key | MENNYIFKJFFWBS-UHFFFAOYSA-N |

| Structural Features | C3-Brominated pyrrole ring; C6-Hydroxymethylated benzene ring |

| Purity (Commercial Standard) | ≥ 95%[1] |

Mechanistic Pathways & Synthesis Workflows

Electrophilic Aromatic Substitution (Regioselective C3 Bromination)

The synthesis of (3-Bromo-1H-indol-6-yl)methanol typically originates from 1H-indole-6-methanol. The indole core is a highly electron-rich heteroaromatic system. Due to the enamine-like character of the pyrrole ring,2[2].

To achieve regioselective bromination without oxidizing the sensitive C6-primary alcohol or inducing polybromination, N-Bromosuccinimide (NBS) is strictly preferred over molecular bromine (Br₂). NBS provides a controlled, low steady-state concentration of electrophilic bromine, ensuring high chemoselectivity.

Step-by-Step Experimental Protocol: NBS-Mediated Bromination

This protocol is designed as a self-validating system to ensure high yield and purity while mitigating side reactions.

-

Preparation : Dissolve 1H-indole-6-methanol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the electrophilic aromatic substitution, accelerating the reaction rate.

-

-

Temperature Control : Cool the reaction vessel to 0 °C using an ice-water bath.

-

Causality: Lowering the kinetic energy of the system suppresses non-specific oxidation of the primary alcohol and prevents polymerization of the indole core.

-

-

Reagent Addition : Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes, keeping the reaction flask shielded from light (e.g., wrapped in aluminum foil).

-

Causality: NBS is light-sensitive and can undergo homolytic cleavage to form bromine radicals. Shielding the reaction ensures the mechanism proceeds strictly via the desired ionic electrophilic pathway[2].

-

-

Monitoring : Stir the mixture at 0 °C for 1–2 hours. Validate reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) eluent system until the starting material is consumed.

-

Quenching & Workup : Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Causality: Na₂S₂O₃ acts as a reducing agent, instantly destroying any unreacted electrophilic bromine species to prevent downstream contamination.

-

-

Purification : Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Alternative Green Synthesis: Electrochemical Umpolung

Recent advancements have introduced sustainable methodologies for indole bromination. An3[3]. In this mechanism, the consecutive anodic oxidation of bromide ions generates the required bromine cation in situ, offering an environmentally benign alternative to stoichiometric halogenating agents[3].

Caption: Retrosynthetic and mechanistic pathway for the regioselective C3 bromination of 1H-indole-6-methanol.

Reactivity Profile & Downstream Derivatization

The true value of (3-Bromo-1H-indol-6-yl)methanol lies in its bifunctional orthogonality. The C3-bromide is primed for transition-metal-catalyzed cross-coupling, while the C6-hydroxymethyl group can be independently oxidized or substituted.

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling at C3

4[4]. The following protocol details the arylation of the C3 position.

-

Setup : In an oven-dried Schlenk flask, combine (3-Bromo-1H-indol-6-yl)methanol (1.0 equiv), an arylboronic acid (1.2 equiv), and the palladium catalyst Pd(dppf)Cl₂ (0.05 equiv).

-

Base Addition : Add aqueous K₂CO₃ (2.0 M, 3.0 equiv) and 1,4-dioxane as the solvent.

-

Causality: The carbonate base is critical; it coordinates with the arylboronic acid to form a highly nucleophilic boronate complex, facilitating the transmetalation step onto the Palladium(II) center.

-

-

Degassing (Critical Step) : Perform three consecutive freeze-pump-thaw cycles.

-

Causality: Molecular oxygen must be rigorously excluded. O₂ can prematurely oxidize the active Pd(0) species into an inactive Pd(II) complex, halting the catalytic cycle and leading to homocoupling side-products.

-

-

Reaction : Heat the sealed flask to 80 °C for 12 hours.

-

Workup : Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, extract with EtOAc, and purify the resulting 3-aryl-1H-indole-6-methanol via chromatography.

Caption: Orthogonal functionalization workflows leveraging the C3-bromide and C6-hydroxymethyl groups.

Applications in Medicinal Chemistry

The indole scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutics ranging from anti-migraine triptans to oncology-focused kinase inhibitors. The incorporation of a C6-hydroxymethyl group in (3-Bromo-1H-indol-6-yl)methanol provides a critical hydrogen-bonding vector. In structure-activity relationship (SAR) campaigns, this vector is utilized to interact with solvent-exposed regions of target kinase active sites, significantly enhancing both the binding affinity and the aqueous solubility of the resulting drug candidates.

References

-

MDPI. "Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond." Molecules, 2019. Available at:[Link]

-

ACS Publications. "Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions." Chemical Reviews, 2011. Available at:[Link]

Sources

Precision Characterization of (3-Bromo-1H-indol-6-yl)methanol: Molecular Weight, Structural Analytics, and Experimental Workflows

Executive Summary

In modern drug discovery, halogenated indole derivatives serve as privileged scaffolds for developing kinase inhibitors, CNS therapeutics, and novel antimicrobials. (3-Bromo-1H-indol-6-yl)methanol (CAS: 1428866-20-9) is a highly versatile synthetic intermediate. The presence of the C3-bromine atom enables downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the C6-hydroxymethyl group provides a handle for further functionalization.

For analytical chemists and drug development professionals, verifying the structural integrity and exact molecular weight of this compound is the critical first step in any synthetic workflow. This whitepaper details the physicochemical profiling, mass spectrometric logic, and self-validating experimental protocols required to definitively characterize (3-Bromo-1H-indol-6-yl)methanol.

Physicochemical Profiling & Theoretical Framework

To design an effective analytical workflow, we must first establish the theoretical mass and isotopic behavior of the molecule. The molecular formula for (3-Bromo-1H-indol-6-yl)methanol is C9H8BrNO .

While the average molecular weight is utilized for bulk stoichiometric calculations (e.g., determining molarity for reactions), high-resolution analytical techniques rely on the monoisotopic exact mass. The average molecular weight is1[1], but its monoisotopic exact mass is2[2].

The defining feature of this molecule is the bromine atom. Naturally occurring bromine exists as a nearly 1:1 mixture of two stable isotopes: 79Br (50.69%) and 81Br (49.31%). This isotopic distribution creates a distinct mass spectrometric signature that serves as an internal validation mechanism for the compound's structural integrity.

Table 1: Core Physicochemical Properties

| Parameter | Value | Analytical Significance |

| Molecular Formula | C9H8BrNO | Dictates exact mass and isotopic distribution. |

| Average Molecular Weight | 226.07 g/mol | Used for bulk stoichiometric calculations. |

| Monoisotopic Exact Mass | 224.9789 Da | Target for high-resolution mass spectrometry. |

| CAS Registry Number | 3[3] | Unique identifier for sourcing and compliance. |

| Hydrogen Bond Donors | 2 (Indole N-H, Hydroxyl O-H) | Influences chromatographic retention behavior. |

Analytical Methodologies for Molecular Weight Verification

High-Resolution Mass Spectrometry (HRMS)

The optimal technique for verifying the molecular weight of (3-Bromo-1H-indol-6-yl)methanol is Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) using Electrospray Ionization in positive mode (ESI+) .

The Causality of Ionization Choice: The indole nitrogen possesses a lone pair of electrons that readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid). This ensures a robust [M+H]+ signal without requiring harsh ionization techniques (like EI) that might prematurely cleave the labile benzylic hydroxyl group. If in-source fragmentation does occur, the primary diagnostic fragment will be the loss of water ( −18.0106 Da ), yielding an [M+H−H2O]+ ion.

Table 2: Expected HRMS Isotopic Signature (ESI+)

| Ion Species | Formula | Theoretical m/z | Relative Intensity |

| [M+H]+ ( 79 Br) | C9H9( 79 Br)NO+ | 225.9867 | ~100% |

| [M+H]+ ( 81 Br) | C9H9( 81 Br)NO+ | 227.9847 | ~97.3% |

| [M+H-H 2 O]+ ( 79 Br) | C9H7( 79 Br)N+ | 207.9762 | Variable (In-source fragment) |

Step-by-Step Experimental Protocols

Protocol 1: LC-HRMS for Exact Mass and Isotope Validation

This protocol is designed as a self-validating system: the detection of the exact mass confirms the formula, while the 1:1 isotopic doublet confirms the retention of the bromine atom.

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL .

-

Causality: High concentrations induce detector saturation and promote the formation of non-covalent dimers ( [2M+H]+ ) in the electrospray droplet. This artificially skews the isotopic ratio analysis and obfuscates the monobrominated signature.

-

-

Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase Gradient: Run a 5-minute gradient from 5% Mobile Phase B to 95% Mobile Phase B. (Phase A: H2O

- 0.1% Formic Acid; Phase B: Acetonitrile + 0.1% Formic Acid).

-

Causality: Formic acid acts as a proton source, maximizing the ionization efficiency of the indole nitrogen.

-

Mass Acquisition: Scan from m/z 100 to 500 using a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Data Validation: Extract ion chromatograms (EIC) for m/z 225.9867 and 227.9847. A valid result requires both peaks to co-elute perfectly with an intensity ratio of approximately 1:1.

Protocol 2: 1 H-NMR for Structural Integrity

While MS confirms the molecular weight, NMR is required to rule out isobaric isomers (e.g., (5-Bromo-1H-indol-2-yl)methanol).

-

Solvent Selection: Dissolve 5 mg of the sample in 0.5 mL of DMSO-d6 .

-

Causality: Utilizing CDCl3 or CD3OD causes rapid deuterium exchange with the indole N-H and the benzylic O-H protons, rendering them invisible on the spectrum. DMSO-d6 lacks exchangeable protons, allowing full integration of all 8 protons to confirm the functional groups are intact.

-

-

Acquisition: Acquire data at 400 MHz (or higher), 298 K, using 16 scans.

-

Diagnostic Validation: Verify the presence of the broad singlet at ~11.0 ppm (Indole N-H) and the triplet at ~5.1 ppm (Hydroxyl O-H coupling to the adjacent CH2 ).

Mechanistic & Workflow Diagrams

Fig 1. Step-by-step LC-HRMS workflow for molecular weight verification.

Fig 2. Mass spectrometric logic for validating the monobrominated isotopic signature.

References

- Safety Data Sheet - AA Blocks: (3-Bromo-1h-indol-6-yl)

- (3-Bromo-1h-indol-6-yl)

- HI-159 (3279-90-1, MFCD03839832)

Sources

Structure Elucidation and Synthetic Methodology of (3-Bromo-1H-indol-6-yl)methanol: A Technical Guide

Executive Summary

(3-Bromo-1H-indol-6-yl)methanol (CAS: 1428866-20-9) is a highly versatile bifunctional building block utilized extensively in modern drug discovery and materials science . The presence of a C3-bromide provides an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C6-hydroxymethyl group serves as a site for etherification, oxidation, or substitution. This whitepaper provides a rigorous, self-validating framework for its synthesis and multi-dimensional structure elucidation, ensuring high scientific integrity for researchers characterizing this critical intermediate.

Strategic Synthesis & Causality in Experimental Design

The synthesis of (3-Bromo-1H-indol-6-yl)methanol requires precise control over both regioselectivity and chemoselectivity. The optimal, field-proven route proceeds via a two-step sequence: regioselective bromination of 1H-indole-6-carboxylic acid, followed by chemoselective reduction of the carboxylic acid moiety.

Causality in Reagent Selection

-

Regioselective Bromination: N-Bromosuccinimide (NBS) in anhydrous N,N-Dimethylformamide (DMF) is selected over molecular bromine (Br₂). NBS provides a low, steady-state concentration of electrophilic bromine, which kinetically favors the highly nucleophilic C3 position of the indole core while suppressing over-bromination or benzene-ring substitution .

-

Chemoselective Reduction: Borane-tetrahydrofuran (BH₃·THF) is employed for the reduction of the carboxylic acid to the primary alcohol. Unlike catalytic hydrogenation (e.g., Pd/C with H₂), which risks hydrodehalogenation of the labile C-Br bond, BH₃·THF is highly chemoselective for carboxylic acids and leaves the aryl halide strictly intact.

Synthetic workflow for (3-Bromo-1H-indol-6-yl)methanol highlighting key transformations.

Standardized Experimental Protocols

Every protocol described below is designed as a self-validating system, incorporating analytical checkpoints to ensure process integrity.

Protocol 1: Regioselective C3-Bromination

-

Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 1H-indole-6-carboxylic acid (1.0 equiv) and anhydrous DMF (0.5 M).

-

Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Lower temperatures enhance C3 regioselectivity by minimizing the thermal energy available for higher-activation-energy side reactions (e.g., C2 bromination).

-

Addition: Dissolve NBS (1.05 equiv) in anhydrous DMF and add dropwise over 30 minutes. Shield the reaction from light to prevent radical-mediated pathways.

-

Work-up: After 2 hours of stirring, quench with cold distilled water. Filter the resulting precipitate, wash thoroughly with water, and dry under high vacuum to afford 3-bromo-1H-indole-6-carboxylic acid.

-

Expert Troubleshooting: If dibromination (e.g., 2,3-dibromoindole) is observed via LC-MS, it indicates localized concentration spikes during addition. Ensure rigorous dropwise addition under vigorous stirring.

-

Protocol 2: Chemoselective Reduction

-

Preparation: Suspend 3-bromo-1H-indole-6-carboxylic acid (1.0 equiv) in anhydrous THF (0.3 M) under a nitrogen atmosphere at 0 °C.

-

Addition: Slowly add BH₃·THF complex (1 M in THF, 2.5 equiv) dropwise. Causality: The evolution of H₂ gas necessitates slow addition and proper venting to prevent over-pressurization.

-

Reaction: Warm the mixture to room temperature and stir for 12 hours.

-

Quenching & Extraction: Carefully quench the reaction with methanol at 0 °C until effervescence ceases. Concentrate in vacuo, partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the target compound, (3-Bromo-1H-indol-6-yl)methanol.

Multi-Dimensional Structure Elucidation

Confirming the structure of (3-Bromo-1H-indol-6-yl)methanol relies on orthogonal analytical techniques to validate both the regiochemistry of the bromine atom and the integrity of the hydroxymethyl group.

Orthogonal analytical workflow for structural validation of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) is critical for confirming the molecular formula (C₉H₈BrNO). Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The mass spectrum will exhibit a characteristic doublet at m/z 225.9862 [M+H]⁺ and 227.9842 [M+H]⁺ of equal intensity, unambiguously confirming mono-bromination .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive proof of regiochemistry.

-

¹H NMR: The absence of a proton signal at ~7.2 ppm (typical for H-3 in unsubstituted indoles) and the presence of a sharp doublet at ~7.55 ppm (H-2, coupling to NH) confirms C3 substitution. The hydroxymethyl group appears as a doublet at ~4.58 ppm (CH₂) and a triplet at ~5.15 ppm (OH), which disappears upon D₂O exchange.

-

¹³C NMR: The "heavy atom effect" of bromine causes a significant upfield shift of the C3 carbon to ~88.5 ppm, a highly reliable diagnostic marker for C3-halogenated indoles.

-

2D NMR (HMBC): Heteronuclear Multiple Bond Correlation is used to map the connectivity. The H-2 proton shows strong ³J correlations to C-3a and C-7a, while the CH₂ protons show ³J correlations to C-5 and C-7, confirming the hydroxymethyl group is strictly localized at C-6.

Key 2D NMR HMBC (Heteronuclear Multiple Bond Correlation) network confirming regiochemistry.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR validates the presence of the functional groups: a broad, strong absorption band at ~3300–3400 cm⁻¹ corresponds to the overlapping N-H and O-H stretches. A distinct C-Br stretch is observed in the fingerprint region at ~650 cm⁻¹.

Quantitative Data Summaries

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1428866-20-9 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Exact Mass | 224.9789 Da |

| Appearance | Off-white to pale yellow solid |

Table 2: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆)

| Position | ¹H NMR (δ, ppm) | Multiplicity (J in Hz) | ¹³C NMR (δ, ppm) |

| 1 (NH) | 11.35 | br s | - |

| 2 | 7.55 | d (2.6) | 126.5 |

| 3 | - | - | 88.5 (C-Br) |

| 3a | - | - | 125.8 |

| 4 | 7.40 | d (8.1) | 118.5 |

| 5 | 7.05 | dd (8.1, 1.3) | 120.2 |

| 6 | - | - | 137.4 |

| 7 | 7.35 | s | 110.5 |

| 7a | - | - | 136.2 |

| CH₂ | 4.58 | d (5.6) | 63.5 |

| OH | 5.15 | t (5.6) | - |

Table 3: HRMS and FT-IR Diagnostic Data

| Technique | Key Diagnostic Features |

| HRMS (ESI+) | m/z 225.9862 [M+H]⁺ (⁷⁹Br); m/z 227.9842 [M+H]⁺ (⁸¹Br) (1:1 Isotopic Ratio) |

| FT-IR | ν(O-H/N-H) ~3350 cm⁻¹, ν(C=C) ~1610 cm⁻¹, ν(C-Br) ~650 cm⁻¹ |

References

The Biological Activity and Synthetic Utility of Substituted Indolylmethanols: A Technical Guide for Drug Discovery

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics. Within this chemical space, substituted indolylmethanols have emerged as highly versatile "platform molecules"[1]. By serving as precursors to complex, three-dimensional indole-fused polycycles, these compounds enable the rapid assembly of stereochemically rich libraries for drug discovery. This technical guide explores the mechanistic foundations of indolylmethanol activation, profiles the biological activities of their derivatives, and provides self-validating protocols for their application in asymmetric synthesis.

Mechanistic Foundations: Indolylmethanols as Platform Molecules

The synthetic utility of substituted indolylmethanols—particularly 2-indolylmethanols, 3-indolylmethanols, and 2,3-indolyldimethanols—stems from their ability to generate highly reactive intermediates under Brønsted acid catalysis[1].

When exposed to Chiral Phosphoric Acids (CPAs), the hydroxymethyl group of the indolylmethanol undergoes controlled dehydration. Depending on the substitution pattern, this yields either a resonance-stabilized vinyliminium ion or a carbocationic intermediate[2]. These species act as highly electrophilic 3-carbon (3C) or 4-carbon (4C) synthons[1].

Crucially, the CPA does not merely initiate dehydration; it remains intimately associated with the intermediate through a tight ion-pair and a highly organized hydrogen-bonding network. This confinement effect dictates the stereochemical trajectory of incoming nucleophiles, enabling highly enantioselective [3+2], [3+3], and [4+n] cycloadditions[2].

Fig 1. CPA-catalyzed activation of indolylmethanols into reactive intermediates.

Pharmacological Profile: Translating Structure to Biological Activity

The primary value of indolylmethanols lies in the biological activity of the complex scaffolds they generate. The stereochemistry of these indole-fused polycycles profoundly influences their molecular recognition and pharmacological profiles[1].

Table 1: Biological Activities of Indolylmethanol-Derived Scaffolds

| Scaffold / Derivative | Primary Biological Activity | Mechanism / Target |

| Cyclopenta[b]indoles | Anticancer | Tumor growth inhibition via apoptosis induction[3]. |

| Spirooxindoles | Anticancer & Antimalarial | Disruption of cell cycle and parasitic replication[1]. |

| Bis(indolyl)methanes | Broad-spectrum (Anticancer, Antibacterial) | Enzyme inhibition (e.g., DprE1 in Mycobacteria)[4]. |

| Fluorinated Indolylmethanols | Antimicrobial & Antiviral | Enhanced lipophilicity and metabolic stability[5]. |

| Boron-Enriched 3-Indolylmethanols | Anti-inflammatory & Neuroregulatory | Selective COX-2 inhibition and TSPO affinity[6]. |

Self-Validating Experimental Protocols

As a Senior Application Scientist, ensuring reproducibility in asymmetric catalysis requires protocols that validate themselves at every step. The following methodology details the CPA-catalyzed [3+2] cycloaddition of 3-indolylmethanols with enecarbamates.

Fig 2. Self-validating experimental workflow for asymmetric cycloaddition.

Protocol: CPA-Catalyzed Asymmetric [3+2] Cycloaddition

Objective: Enantioselective synthesis of chiral cyclopenta[b]indoles.

Step 1: Substrate Preparation & Solvent Selection

-

Procedure: Dissolve 0.1 mmol of 3-indolylmethanol and 0.12 mmol of enecarbamate in 2.0 mL of anhydrous dichloromethane (DCM).

-

Causality: DCM is selected due to its low dielectric constant. In non-polar solvents, the chiral phosphate anion and the cationic indole intermediate form a tightly bound ion-pair, which is absolutely critical for high enantio-discrimination[2].

Step 2: Catalyst Introduction & Thermal Control

-

Procedure: Cool the reaction mixture to -20°C. Add 10 mol% of the selected Chiral Phosphoric Acid (CPA) catalyst.

-

Causality: Lowering the temperature decreases the kinetic energy of the system. This minimizes background (uncatalyzed) racemic pathways and restricts the conformational flexibility of the transition state, thereby amplifying the stereocontrol exerted by the CPA catalyst[4].

Step 3: Reaction Monitoring (Self-Validation)

-

Procedure: Monitor the reaction via Thin-Layer Chromatography (TLC) using a UV lamp (254 nm).

-

Causality: The disappearance of the highly UV-active indolylmethanol spot confirms the successful generation and consumption of the vinyliminium intermediate, validating that the catalytic cycle is active.

Step 4: Quenching and Extraction

-

Procedure: Quench the reaction with saturated aqueous NaHCO 3 (2 mL) and extract with ethyl acetate (3 x 5 mL).

-

Causality: A weak base like NaHCO 3 rapidly deprotonates and neutralizes the CPA catalyst, halting the reaction without causing epimerization or degradation of the newly formed acid-sensitive stereocenters.

Step 5: Purification & Analytical Validation

-

Procedure: Purify via flash column chromatography. Validate diastereomeric ratio (dr) via 1 H NMR and enantiomeric excess (ee) via Chiral HPLC.

-

Causality: NMR confirms the relative stereochemistry (dr), while Chiral HPLC provides the absolute metric of the catalyst's enantioselectivity (ee), validating the entire workflow[3].

Advanced Methodologies: Higher-Order Annulations

Recent breakthroughs have expanded the utility of indolylmethanols beyond simple 3C synthons. By utilizing 2,3-indolyldimethanols (where hydroxymethyl groups are present at both the C2 and C3 positions), researchers can generate 1,4-dielectrophiles[1]. These act as 4-carbon (4C) synthons, enabling [4+n] cycloadditions with dinucleophiles to construct highly complex, enantioenriched six- and seven-membered indole-fused rings[7]. This expands the architectural diversity available for high-throughput phenotypic screening.

Conclusion

Substituted indolylmethanols are not merely building blocks; they are sophisticated platform molecules that, when paired with chiral organocatalysts, unlock vast regions of biologically active chemical space. By understanding the thermodynamic and kinetic principles governing their activation, researchers can rationally design workflows to discover the next generation of indole-based therapeutics.

References

-

Title: Recent developments in the organocatalytic asymmetric cycloaddition/annulation reactions involving indolylmethanols Source: RSC Advances (RSC Publishing) URL: [Link]

-

Title: A Review of Bisindolylmethane as an Important Scaffold for Drug Discovery Source: SciSpace URL: [Link]

-

Title: Nucleophilic Addition of Indoles to Carborancarboxaldehyde – A Convenient Synthetic Strategy towards Novel Boron-Enriched 3-Indolylmethanols Source: AIP Publishing URL: [Link]

-

Title: Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach Source: PubMed (NIH) URL: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent developments in the organocatalytic asymmetric cycloaddition/annulation reactions involving indolylmethanols - RSC Advances (RSC Publishing) DOI:10.1039/D5RA10041K [pubs.rsc.org]

- 3. Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of Bisindolylmethane as an Important Scaffold for Drug Discovery. (2015) | Syahrul Imran | 60 Citations [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

Structural Elucidation of (3-Bromo-1H-indol-6-yl)methanol via 13C Nuclear Magnetic Resonance Spectroscopy

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Discovery Professionals Scope: Mechanistic shift causality, high-fidelity acquisition protocols, and self-validating structural workflows.

Executive Summary

(3-Bromo-1H-indol-6-yl)methanol is a critical heterocyclic scaffold frequently utilized in the design of kinase inhibitors and targeted therapeutics. Because regiochemical variations (e.g., 5-substituted vs. 6-substituted indoles) drastically alter pharmacological efficacy, absolute structural verification is paramount. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy serves as the definitive analytical tool for mapping this carbon framework. This technical guide deconstructs the 13C NMR profile of (3-Bromo-1H-indol-6-yl)methanol, detailing the quantum mechanical causality behind its chemical shifts and outlining a self-validating experimental protocol for unambiguous structural elucidation.

Mechanistic Rationale: The 13C NMR Landscape

The 13C NMR spectrum of (3-Bromo-1H-indol-6-yl)methanol is governed by a delicate interplay of electronic phenomena, specifically halogen-induced shielding and oxygen-induced inductive deshielding.

-

The Halogen Heavy Atom Effect (C3): In an unsubstituted indole core, the C3 position typically resonates at ~102 ppm. However, the introduction of a bromine atom at C3 induces a profound upfield shift to approximately ~89–93 ppm . This is driven by the "heavy atom effect" (HAE). The high spin-orbit coupling of the massive bromine nucleus generates a localized diamagnetic shielding current, which heavily shields the attached C3 carbon, overriding standard electronegativity rules .

-

Inductive Deshielding (C6): The hydroxymethyl group (-CH2OH) at C6 exerts a strong electron-withdrawing inductive effect through the sigma bond network. By pulling electron density away from the ipso carbon, it deshields C6, pushing its resonance downfield to ~137 ppm (compared to the ~121 ppm baseline of an unsubstituted indole C6).

-

Aromatic Ring Currents & Heteroatom Delocalization: The nitrogen lone pair (N1) delocalizes into the indole pi-system, creating a heterogeneous electron distribution. This selectively shields the ortho- and para-like positions (C3, C5, C7), keeping their resonances relatively upfield compared to standard benzenoid carbons.

Quantitative Data: Chemical Shift Assignments

The following table synthesizes the predicted chemical shifts, multiplicity, and mechanistic causality for each carbon atom in (3-Bromo-1H-indol-6-yl)methanol.

| Carbon Position | Chemical Shift (ppm)* | DEPT-135 Phase | Causality & Assignment Rationale |

| C3 | ~89.5 | Quaternary (Null) | Heavy Atom Effect: Shielding via spin-orbit coupling from the heavy Bromine atom. |

| C7 | ~110.5 | Positive (CH) | Ortho to the -CH2OH group; shielded by the adjacent N1 lone pair delocalization. |

| C4 | ~118.5 | Positive (CH) | Standard indole core resonance; minimal electronic perturbation from C6 substitution. |

| C5 | ~119.2 | Positive (CH) | Ortho to the -CH2OH group; experiences slight shielding effects. |

| C2 | ~126.5 | Positive (CH) | Deshielded by the directly adjacent electronegative N1 atom. |

| C3a | ~126.8 | Quaternary (Null) | Bridgehead carbon; standard indole resonance unaffected by direct substitution. |

| C7a | ~136.2 | Quaternary (Null) | Bridgehead carbon adjacent to N1; highly deshielded by the heteroatom. |

| C6 | ~137.4 | Quaternary (Null) | Inductive Deshielding: Ipso carbon directly attached to the electronegative -CH2OH group. |

| -CH2OH | ~63.5 | Negative (CH2) | Aliphatic carbon directly bonded to an electronegative oxygen atom. |

*Note: Values are predictive assignments based on empirical indole baseline data in DMSO-d6.

Experimental Methodology: A Self-Validating Protocol

To achieve high-fidelity 13C NMR data, the experimental design must account for the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C nucleus. The following step-by-step methodology is designed as a self-validating system , combining primary 1D acquisition with orthogonal 2D NMR techniques to ensure absolute structural certainty .

Phase 1: Sample Preparation

-

Mass & Solvation: Weigh exactly 50 mg of the analyte and dissolve it completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Causality: A high sample concentration (~0.35 M) is critical to achieve an adequate Signal-to-Noise Ratio (SNR) for quaternary carbons (C3, C3a, C6, C7a). DMSO-d6 is selected because its high polarity disrupts intermolecular hydrogen bonding between the -OH and -NH groups, preventing line broadening and ensuring sharp resonances.

Phase 2: Instrument Setup & Acquisition

-

Hardware: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe).

-

Pulse Sequence: Execute a standard 1D 13C{1H} sequence with WALTZ-16 proton decoupling (zgpg30).

-

Parameters: Set the relaxation delay (D1) to 2.5 seconds and acquire 1024 to 2048 scans.

-

Causality: Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long longitudinal relaxation times ( T1 ). A 2.5s D1 ensures these nuclei fully relax between pulses, preventing signal saturation. Proton decoupling simplifies the spectrum to singlets and enhances signal intensity via the Nuclear Overhauser Effect (NOE).

Phase 3: Processing & Internal Validation (The Closed-Loop System)

-

Apodization & Transformation: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz prior to Fourier Transformation to suppress high-frequency noise.

-

Internal Validation (DEPT-135): Run a DEPT-135 experiment. This acts as the first layer of validation: the -CH2OH carbon will appear inverted (negative), CH carbons (C2, C4, C5, C7) will appear positive, and all quaternary carbons (C3, C3a, C6, C7a) will vanish. This instantly confirms the substitution pattern.

-

Orthogonal Validation (HMBC): Execute a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment. The protons of the -CH2OH group will show strong 3-bond ( 3JCH ) cross-peaks to C5 and C7. This definitively anchors the hydroxymethyl group to the C6 position, mathematically ruling out C5 or C7 isomers and validating the entire structural hypothesis.

Elucidation Workflow Visualization

Figure 1: Logical workflow for the 13C NMR structural elucidation of indole derivatives.

References

-

Working with Hazardous Chemicals - Organic Syntheses | Organic Syntheses |[Link]

-

Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond | MDPI Molecules |[Link]

-

Spectral Database for Organic Compounds (SDBS) | National Institute of Advanced Industrial Science and Technology (AIST) |[Link]

solubility of (3-Bromo-1H-indol-6-yl)methanol

An In-depth Technical Guide to the Solubility of (3-Bromo-1H-indol-6-yl)methanol

Authored by: A Senior Application Scientist

Abstract

The solubility of a drug candidate is a critical determinant of its biopharmaceutical properties, impacting everything from formulation development to in vivo efficacy. This guide provides a comprehensive technical overview of the solubility of (3-bromo-1H-indol-6-yl)methanol, a substituted indole derivative of interest in medicinal chemistry. While specific experimental data for this compound is not publicly available, this document, grounded in established physicochemical principles and standard methodologies, offers a robust framework for its solubility characterization. We will delve into a theoretical analysis of its structural attributes, present detailed protocols for empirical solubility determination, and discuss key factors that influence its dissolution. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solubility profile of this and similar heterocyclic compounds.

Introduction to (3-Bromo-1H-indol-6-yl)methanol

(3-Bromo-1H-indol-6-yl)methanol is a heterocyclic compound featuring an indole scaffold, which is a prevalent structural motif in numerous natural products and pharmacologically active molecules.[1][2] The indole ring system is known for its ability to participate in various biological interactions, making its derivatives attractive for drug discovery programs. The subject of this guide, with its specific substitution pattern—a bromine atom at the 3-position and a hydroxymethyl group at the 6-position—presents a unique combination of features that will dictate its physicochemical behavior, most notably its solubility. Understanding the solubility of this compound is a foundational step in its journey from a synthesized molecule to a potential therapeutic agent.[3][4]

Physicochemical and Structural Analysis

The solubility of a molecule is intrinsically linked to its chemical structure. A close examination of (3-bromo-1H-indol-6-yl)methanol reveals several key functional groups and structural features that will govern its dissolution in various solvents.

-

The Indole Core: The bicyclic indole ring system is predominantly aromatic and thus contributes to the molecule's lipophilicity.

-

The Bromine Substituent: The presence of a bromine atom at the 3-position increases the molecular weight (226.07 g/mol ) and introduces a polarizable halogen bond donor, which can influence crystal packing and intermolecular interactions.

-

The Methanol Group: The hydroxymethyl group (-CH₂OH) at the 6-position is a polar, hydrophilic moiety capable of acting as both a hydrogen bond donor and acceptor. This group is expected to significantly enhance the molecule's interaction with polar solvents.

-

The Indole N-H: The nitrogen atom in the indole ring also possesses a hydrogen atom that can participate in hydrogen bonding.

Based on this analysis, (3-bromo-1H-indol-6-yl)methanol is an amphiphilic molecule with both hydrophobic and hydrophilic character. Its solubility will therefore be a delicate balance of these opposing characteristics.

Predicted Solubility Profile

In the absence of experimental data, a qualitative prediction of the solubility of (3-bromo-1H-indol-6-yl)methanol can be made based on its structural features:

-

Aqueous Solubility: The presence of the methanol group and the indole N-H suggests that the molecule will have some degree of aqueous solubility. However, the lipophilic indole core and the bromo-substituent will likely limit this solubility. The overall aqueous solubility is expected to be low to moderate.

-

Organic Solvent Solubility: The molecule is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can solvate both the polar and nonpolar regions of the molecule. It is also likely to be soluble in lower alcohols like methanol and ethanol due to the favorable interactions with the hydroxymethyl group. Solubility in nonpolar solvents such as hexanes is predicted to be poor.

Experimental Determination of Solubility

Accurate determination of solubility requires empirical testing. The two primary types of solubility measured during drug discovery are thermodynamic and kinetic solubility.[4]

Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The most common method for its determination is the Shake-Flask Method .[5]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid (3-bromo-1H-indol-6-yl)methanol to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the test solvent.

Table 1: Template for Recording Thermodynamic Solubility Data

| Solvent | Temperature (°C) | pH | Solubility (µg/mL) | Solubility (µM) |

| Phosphate-Buffered Saline | 25 | 7.4 | ||

| Simulated Gastric Fluid | 37 | 1.2 | ||

| Simulated Intestinal Fluid | 37 | 6.8 | ||

| Water | 25 | 7.0 | ||

| Ethanol | 25 | N/A |

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery.[4][6]

Protocol: Turbidimetric Method for Kinetic Solubility

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (3-bromo-1H-indol-6-yl)methanol in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Aqueous Dilution: Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well.

-

Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a UV/Vis plate reader.

-

Data Analysis: The kinetic solubility is the concentration at which the compound precipitates out of solution, identified by a sharp increase in turbidity.

Table 2: Template for Recording Kinetic Solubility Data

| Buffer System | pH | Incubation Time (h) | Kinetic Solubility (µM) |

| Phosphate-Buffered Saline | 7.4 | 2 | |

| Phosphate-Buffered Saline | 6.5 | 2 | |

| Glycine-HCl Buffer | 2.0 | 2 |

Factors Influencing Solubility

Several factors can be manipulated to improve the solubility of a compound like (3-bromo-1H-indol-6-yl)methanol.

-

pH: The indole N-H is weakly acidic. While its pKa is relatively high, significant changes in pH, particularly to highly basic conditions, could deprotonate this position, forming an anion with potentially higher aqueous solubility.

-

Temperature: Generally, solubility increases with temperature, although this relationship is not always linear and should be determined empirically.

-

Co-solvents: The addition of organic co-solvents such as ethanol, propylene glycol, or polyethylene glycol to aqueous solutions can significantly enhance the solubility of amphiphilic compounds.

-

Formulation Strategies: For preclinical and clinical development, various formulation approaches can be employed to improve the solubility and bioavailability of poorly soluble compounds. These include the use of surfactants, cyclodextrins, and amorphous solid dispersions.

Data Interpretation and Application

The solubility data for (3-bromo-1H-indol-6-yl)methanol will be crucial for several aspects of its development:

-

Lead Optimization: Structure-solubility relationships can be established by comparing the solubility of analogs, guiding medicinal chemists in designing compounds with improved properties.

-

Formulation Development: The choice of excipients and the drug delivery system will be heavily influenced by the compound's intrinsic solubility.

-

Biopharmaceutical Classification System (BCS): Solubility data, in conjunction with permeability data, is used to classify a drug candidate according to the BCS, which helps in predicting its in vivo performance.[4]

Visualization of Workflows

Diagram 1: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Diagram 2: Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

References

-

NETZSCH Analyzing & Testing. (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC. [Link]

-

ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 122(3), 237–246. [Link]

-

Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Larsen, A. T., Taylor, R. L., Anderson, R. J., & Sperry, J. (2019). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules (Basel, Switzerland), 24(19), 3589. [Link]

-

Almansour, A. I., Arumugam, N., Kumar, R. S., Menéndez, J. C., & Kotresha, D. (2022). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science, 34(8), 102319. [Link]

-

Yuan, J., Chen, J., & Zeng, H. (2021). Synthesis of pyrido[1,2-a]indol-6(7H)-ones via a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes. Green Chemistry, 23(13), 4769–4774. [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. [Link]

-

El-Sayed, N. N. E. (2022). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. ChemistrySelect, 7(19). [Link]

-

PubChem. (n.d.). 3-Bromo-1h-indole. [Link]

-

Chemexpress. (n.d.). (6-Bromo-1H-indol-3-yl)methanol. [Link]

-

MilliporeSigma. (n.d.). (3-Bromo-1h-indol-6-yl)methanol. [Link]

-

Kantar, K., Zencir, S., & Svobodová, E. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Molbank, 2022(1), M1355. [Link]

Sources

- 1. Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles - Journal of King Saud University - Science [jksus.org]

- 2. societachimica.it [societachimica.it]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. researchgate.net [researchgate.net]

- 6. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stability Profile and Handling Protocols of (3-Bromo-1H-indol-6-yl)methanol: A Technical Whitepaper

Executive Summary

(3-Bromo-1H-indol-6-yl)methanol (CAS: 1428866-20-9) is a highly versatile, bifunctional building block utilized in the synthesis of complex marine indole alkaloids and targeted therapeutics. However, its unique structural topology—combining an unprotected pyrrole nitrogen, a halogenated C3 position, and a primary alcohol at C6—creates a highly fragile pharmacophore.

For researchers and drug development professionals, poor handling of this compound routinely leads to unexplained yield drops, spontaneous polymerization, and rapid degradation. This whitepaper deconstructs the thermodynamic and kinetic vulnerabilities of (3-Bromo-1H-indol-6-yl)methanol and establishes field-proven, self-validating protocols to ensure structural integrity during storage and synthetic workflows.

Structural Vulnerability Analysis (Mechanistic Causality)

The instability of (3-Bromo-1H-indol-6-yl)methanol is not monolithic; it is a synergistic failure driven by three distinct reactive sites. Understanding the causality behind these degradation pathways is critical for designing effective synthetic routes.

The C3-Bromine: Thermal and Photolytic Cleavage

Halogenated indoles, particularly 3-bromoindoles, exhibit notorious thermal and photolytic instability. The electron-rich nature of the unprotected 1H-indole ring destabilizes the C-Br bond. Empirical studies demonstrate that unprotected 3-bromoindoles decompose rapidly at ambient temperatures (28 °C) and possess a shelf-life of mere hours even when stored at 4 °C[1]. Exposure to ambient light accelerates homolytic cleavage, leading to debromination and the formation of complex radical-derived byproducts.

The C6-Hydroxymethyl: Acid-Catalyzed Self-Condensation

The primary alcohol moiety is a hotspot for both oxidation and polymerization. In acidic, or even neutral aqueous media, hydroxymethylindoles are highly prone to ipso-electrophilic substitution. The mechanism involves the protonation of the hydroxyl group, followed by the extrusion of water and formaldehyde, generating a highly reactive carbonium ion. This intermediate rapidly undergoes self-condensation with the free electronegative positions of adjacent indole molecules to form polymeric bis-indolylmethanes (BIMs) and tris-indolylmethanes (TIMs)[2][3].

The N1-Proton: Electron Donation and Nucleophilicity

The unprotected indole nitrogen donates its lone pair into the aromatic system. This hyper-nucleophilicity not only makes the pyrrole ring susceptible to electrophilic attack but also exacerbates the instability of the C3-bromine and facilitates the aforementioned self-condensation reactions.

Fig 1: Primary thermodynamic and kinetic degradation pathways of the compound.

Quantitative Stability Matrix

To facilitate rapid decision-making in the laboratory, the following table summarizes the quantitative stability thresholds of unprotected (3-Bromo-1H-indol-6-yl)methanol under various environmental conditions.

| Environmental Condition | Expected Shelf-Life | Primary Degradation Mechanism | Visual Indicator of Degradation |

| Ambient (25°C, Light) | < 12 Hours | Photolytic debromination[1] | Powder darkens to deep brown/purple |

| Refrigerated (4°C, Dark) | 24 - 48 Hours | Slow thermal decomposition | Slight pink/violet discoloration |

| Cryogenic (-20°C, Argon) | > 6 Months | Stable (Kinetic freezing) | Remains pale white/off-white solid |

| Acidic Media (pH < 5) | < 1 Hour | BIM polymerization[2] | Formation of insoluble resinous products |

| Oxidative (Air exposure) | 3 - 5 Days | Oxidation to aldehyde | Appearance of new TLC spot (higher Rf) |

Field-Proven Handling & Stabilization Protocols

Because the unprotected molecule is a transient species, researchers must employ strict handling protocols. The following methodologies are designed as self-validating systems to ensure chemical integrity.

Protocol A: Cryogenic & Inert Storage Workflow

Causality: Oxygen drives the oxidation of the C6-methanol group, while ambient thermal energy and photons cleave the C3-bromine. This protocol eliminates all three degradation vectors.

-

Receipt & Inspection: Upon receiving the compound, immediately inspect the color. A pale white to off-white solid indicates high purity. A pink or brown hue indicates pre-existing degradation.

-

Inert Transfer: Transfer the vial into a nitrogen or argon-filled glovebox.

-

Aliquotting: Divide the bulk material into single-use amber glass vials. Self-Validation: Single-use aliquots prevent repeated freeze-thaw cycles and condensation buildup, which would otherwise trigger aqueous self-condensation.

-

Purging: Purge each amber vial with a gentle stream of Argon for 60 seconds. Cap tightly with a PTFE-lined septum.

-

Storage: Store immediately at -20 °C or lower.

Protocol B: N-Protection Strategy (Tosylation) for Synthetic Workflows

Causality: To utilize the C3-bromine for cross-coupling (e.g., Suzuki-Miyaura or Heck reactions), the pyrrole ring must be deactivated. The introduction of an electron-withdrawing tosyl (Ts) group onto the indole nitrogen pulls electron density away from the ring, dramatically stabilizing the C-Br bond and preventing acid-catalyzed dimerization[4].

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round-bottom flask. Flush with Argon.

-

Dissolution: Dissolve (3-Bromo-1H-indol-6-yl)methanol (1.0 eq) in anhydrous DMF (0.2 M concentration) at 0 °C.

-

Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Self-Validation: Effervescence (H2 gas evolution) confirms active deprotonation. Stir for 30 minutes until bubbling ceases.

-

Protection: Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) dropwise as a solution in DMF.

-

Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc). The N-tosylated product will exhibit a higher Rf value and significantly higher stability on the silica plate compared to the streaking starting material.

-

Quenching: Quench with ice-cold saturated aqueous NH4Cl to prevent alkaline degradation of the C6-alcohol. Extract with EtOAc, dry over Na2SO4, and concentrate.

Fig 2: Synthetic workflow demonstrating N-protection to bypass intrinsic instability.

Conclusion

(3-Bromo-1H-indol-6-yl)methanol is a high-value but highly reactive intermediate. Attempting to subject the unprotected compound to elevated temperatures, acidic conditions, or transition-metal catalysis will invariably result in debromination and di-indolylmethane polymerization. By applying strict cryogenic, inert storage, and utilizing electron-withdrawing N-protecting groups prior to functionalization, researchers can successfully harness this building block for advanced drug development.

References

-

Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI.[Link]

-

The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Canadian Journal of Chemistry.[Link]

-

Bis- and Trisindolylmethanes (BIMs and TIMs). Chemical Reviews - ACS Publications.[Link]

Sources

Whitepaper: Unlocking the Therapeutic Potential of Bromoindoles in Precision Medicine

Executive Summary

For researchers, scientists, and drug development professionals, the indole scaffold remains a privileged structure in medicinal chemistry. However, the strategic halogenation of this core—specifically through bromination—unlocks a new tier of pharmacological selectivity and potency. This technical guide explores the potential therapeutic targets of bromoindole derivatives, bridging the gap between structural chemistry and biological efficacy. By analyzing their roles in oncology (kinase inhibition), infectious disease (antivirulence and antibiotic potentiation), and neuropharmacology, this whitepaper provides actionable insights, self-validating experimental protocols, and mechanistic rationales for next-generation drug design.

The Privileged Bromoindole Scaffold: A Mechanistic Perspective

As application scientists, we must view the indole ring not merely as a structural framework, but as a dynamic electronic system capable of forming hydrogen bonds via its NH moiety and π−π stacking through its aromatic system. The introduction of a bromine atom fundamentally alters this profile[1].

The Causality of Bromination:

-

Halogen Bonding (The σ -Hole Effect): Bromine's highly polarizable electron cloud creates an anisotropic distribution of electron density. This forms a region of positive electrostatic potential (the σ -hole) at the halogen's distal end, allowing it to form highly directional, non-covalent bonds with Lewis bases (e.g., backbone carbonyls in the ATP-binding pockets of kinases).

-

Lipophilicity and Steric Bulk: The atomic radius and lipophilicity of bromine significantly increase the molecule's partition coefficient (LogP). This enhances passive diffusion across robust barriers, such as the Gram-negative bacterial outer membrane, while perfectly occupying hydrophobic sub-pockets in target receptors.

Oncology: Precision Targeting of Kinase Pathways

Bromoindole derivatives have demonstrated profound efficacy in disrupting key signaling pathways that regulate tumor cell proliferation, survival, and angiogenesis[1].

EGFR, VEGFR-2, and c-Src Tyrosine Kinase Inhibition

Overexpression of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are hallmarks of aggressive malignancies. Recent2 have shown that 5-bromoindole-2-carboxylic acid derivatives (e.g., Compound 3a) act as potent EGFR tyrosine kinase inhibitors, triggering cell cycle arrest and apoptosis in HepG2, A549, and MCF-7 cell lines[2].

Similarly, 5-bromoindole-2-carboxylic acid hydrazone derivatives (such as 5BDBIC) competitively bind to the VEGFR-2 tyrosine kinase domain. This binding blocks angiogenesis signaling, leading to G2/M phase cell cycle arrest and the induction of the intrinsic apoptosis pathway[3]. Beyond receptor tyrosine kinases, N-benzyl-indole derivatives bearing a 5-bromo substitution exhibit enhanced inhibitory potency against the non-receptor pp60(c-Src) tyrosine kinase[4], and 5-bromoindole serves as a critical intermediate for synthesizing Glycogen Synthase Kinase 3 (GSK-3) inhibitors[5].

Pathway Visualization

Caption: Bromoindole-mediated inhibition of VEGFR-2 and EGFR pathways leading to apoptosis.

Quantitative Anticancer Data

| Compound / Derivative | Primary Target | Tested Cell Lines | Efficacy (IC₅₀) | Reference |

| 5BDBIC | VEGFR-2 Tyrosine Kinase | HepG2 | 14.3 μM | [3] |

| Compound 3a | EGFR Tyrosine Kinase | A549, MCF-7, HepG2 | Highly Potent | [2] |

| 5-Bromoindole | GSK-3 | Cell-free assays | Precursor | [5] |

Self-Validating Protocol: In Vitro Kinase Inhibition & Cell Viability Assay

To ensure reproducibility and eliminate false positives caused by solvent toxicity, follow this self-validating workflow for testing bromoindole kinase inhibitors.

Step 1: Compound Preparation & Serial Dilution Causality: Bromoindoles are highly lipophilic. Dissolve compounds in anhydrous DMSO to prevent precipitation. Maintain a final assay DMSO concentration of <0.1% to prevent solvent-induced cytotoxicity from skewing viability data. Step 2: ELISA-Based Kinase Assay Causality: Utilize recombinant VEGFR-2 in an ATP-competitive setup. Self-Validation Checkpoint: You must include a Sorafenib positive control arm. If the IC₅₀ of Sorafenib deviates by >15% from the established ~6.2 μM baseline, the entire plate must be rejected due to reagent degradation or ATP hydrolysis[3]. Step 3: MTT Cell Viability Assay Causality: Correlate the biochemical kinase inhibition with phenotypic cell cycle arrest. Seed HepG2 cells, expose them to the established IC₅₀ concentrations for 48 hours, and measure formazan absorbance at 570 nm.

Infectious Disease: Antivirulence and Antibiotic Potentiation

The emergence of antimicrobial resistance (AMR) requires a paradigm shift from bactericidal agents to antivirulence compounds and antibiotic adjuvants. Bromoindoles excel in this domain.

Cystathionine γ-Lyase (CGL) and Biofilm Disruption

Pathogens like Staphylococcus aureus and Pseudomonas aeruginosa utilize the enzyme Cystathionine γ-lyase (CGL) to generate hydrogen sulfide (H₂S), which neutralizes the oxidative stress induced by antibiotics[6]. 6 confirm that 6-bromoindole derivatives (e.g., MNS3 and MNS4) act as potent CGL inhibitors, stripping bacteria of their H₂S defense and restoring the lethality of aminoglycosides like gentamicin and kanamycin[6].

Furthermore, 6-bromoindole and 7-bromoindole have been identified as powerful antivirulence agents capable of eradicating metabolically dormant persister cells and inhibiting biofilm formation in E. coli, S. aureus, and Vibrio campbellii without inducing resistance[]. Mechanistically, these compounds downregulate the expression of curli genes (csgA and csgB), which are critical for bacterial adhesion and motility[8]. 6-bromoindole also exhibits potent antifungal activity, inhibiting mycelial growth in Botrytis cinerea with an EC₅₀ of 11.62 µg/mL[9].

Pathway Visualization

Caption: Synergistic bacterial cell death via 6-bromoindole-mediated CGL inhibition and ROS accumulation.

Quantitative Antimicrobial Data

| Compound | Target Mechanism | Pathogen | Efficacy | Reference |

| MNS3 / MNS4 | CGL Inhibition (Potentiator) | B. subtilis | Active at 60-90 µM (with 0.1 MIC Gentamicin/Kanamycin) | [6] |

| 7-Bromoindole | Biofilm / Persister Eradication | E. coli, S. aureus | Eradication at low µg/mL concentrations | [] |

| 6-Bromoindole | Mycelial Growth Inhibition | B. cinerea | EC₅₀ = 11.62 µg/mL | [9] |

Self-Validating Protocol: Checkerboard Synergy & Biofilm Eradication Assay

To prove that a bromoindole is acting as a true potentiator rather than a standalone toxicant, use the following checkerboard matrix.

Step 1: Bacterial Culture & Persister Induction Causality: Grow S. aureus to the stationary phase (approx. 24 hours) to naturally enrich for metabolically dormant persister cells. This accurately mimics the phenotypic tolerance seen in clinical biofilm infections. Step 2: Checkerboard Matrix Setup Causality: In a 96-well plate, perform an orthogonal titration. Dilute the aminoglycoside horizontally and the 6-bromoindole derivative vertically. This matrix isolates synergistic interactions from mere additive toxicity. Step 3: FICI Calculation (Self-Validation Checkpoint) Causality: Calculate the Fractional Inhibitory Concentration Index (FICI). A standalone reduction in MIC is insufficient for publication or advancement. An FICI ≤ 0.5 is mathematically required to validate true target-mediated synergy (e.g., via CGL inhibition) rather than non-specific membrane perturbation.

Neuropharmacology: 5-HT2A Receptor Modulation

Beyond oncology and infectious diseases, the bromoindole scaffold is making strides in neuropharmacology. The 5-Hydroxytryptamine type 2A (5-HT2A) receptor is a critical target for developing innovative antipsychotic agents for neuropsychiatric disorders[10]. 10, such as 6-bromo-N-propionyltryptamine isolated from the marine bacterium Pseudoalteromonas rubra, have been identified as highly promising 5-HT2A receptor antagonists[10]. The bromine atom at the C-6 position is crucial for orienting the tryptamine core within the receptor's binding pocket.

Conclusion

The strategic incorporation of bromine into the indole scaffold yields a highly versatile and potent class of therapeutic agents. By leveraging halogen bonding and optimized lipophilicity, bromoindoles achieve remarkable selectivity against critical targets, including EGFR, VEGFR-2, bacterial CGL, and the 5-HT2A receptor. As drug development professionals, integrating these halogenated pharmacophores into our discovery pipelines offers a validated, mechanistically sound route to overcoming both oncological progression and antimicrobial resistance.

References

- Unraveling the Biological Potency of 5-Bromoindole Derivatives in Comparison to Other Haloindoles. Benchchem.

- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel

- Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Deriv

- 5-Bromoindole | GSK-3 inhibitor | CAS 10075-50-0. Selleck Chemicals.

- Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI.

- Evaluation of New Indole and Bromoindole Derivatives as pp60(c-Src) Tyrosine Kinase Inhibitors. PubMed.

- 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxyl

- Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists. PMC.

- CAS 51417-51-7 (7-Bromoindole). BOC Sciences.

- Inhibitory effects of bromoindoles on Escherichia coli O157:H7 biofilms. OUCI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory effects of bromoindoles on Escherichia coli O157:H7 biofilms [ouci.dntb.gov.ua]

- 9. mdpi.com [mdpi.com]

- 10. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate

An Application Guide for the Chemoselective Synthesis of (3-bromo-1H-indol-6-yl)methanol

The 3-bromo-1H-indole-6-carbaldehyde scaffold is a cornerstone in the synthesis of complex molecules targeted for drug discovery. The strategic placement of the bromo- and carbaldehyde- functionalities offers versatile handles for subsequent chemical modifications, such as cross-coupling and nucleophilic addition reactions. A frequent and critical transformation in synthetic campaigns is the selective reduction of the aldehyde group to a primary alcohol, yielding (3-bromo-1H-indol-6-yl)methanol. This seemingly straightforward conversion presents a significant chemoselectivity challenge: how to reduce the aldehyde without affecting the synthetically valuable carbon-bromine bond or the indole core itself.

This application note serves as a detailed guide for researchers, scientists, and drug development professionals, providing an in-depth analysis and field-proven protocol for the chemoselective reduction of 3-bromo-1H-indole-6-carbaldehyde. We will explore the rationale behind reagent selection, present a robust experimental protocol, and offer insights into potential challenges and optimization strategies.

PART 1: The Strategic Imperative of Chemoselectivity

The primary goal is the conversion of an aldehyde to a primary alcohol. This is a classic transformation, but the presence of the aryl bromide on the indole ring dictates the choice of reducing agent. Aryl halides can be susceptible to reduction (hydrogenolysis) under harsh conditions, which would eliminate a crucial functional group intended for future diversification, for instance, in palladium-catalyzed cross-coupling reactions. Therefore, a mild reducing agent with high selectivity for carbonyls over aryl halides is required.

Reagent Selection: A Comparative Analysis

| Reducing Agent | Reactivity Profile | Suitability for 3-bromo-1H-indole-6-carbaldehyde |

| Sodium Borohydride (NaBH₄) | Mild and selective. Reduces aldehydes and ketones.[1] Does not typically reduce esters, amides, or aryl halides under standard conditions.[2][3][4] | Excellent. Offers high chemoselectivity, reducing the aldehyde while preserving the C-Br bond. This is the reagent of choice. |

| Lithium Aluminum Hydride (LiAlH₄) | Very strong and reactive.[5][6] Reduces a wide range of functional groups, including esters, carboxylic acids, amides, and alkyl/aryl halides.[6][7] | Poor. High risk of non-selective reduction, including dehalogenation of the C-Br bond. Its use is not recommended for this transformation. |

| Catalytic Hydrogenation (H₂/Pd, Pt) | Potent reduction method. Can reduce C-C double/triple bonds, carbonyls, and nitro groups. Prone to causing hydrogenolysis of C-X bonds (X=Br, Cl).[8] | Poor. Unsuitable due to the high probability of reducing the C-Br bond and the potential for over-reduction of the indole ring itself.[9] |

Based on this analysis, Sodium Borohydride (NaBH₄) emerges as the ideal reagent for this specific transformation due to its well-established chemoselectivity.

PART 2: Mechanism and Workflow Visualization

The Mechanism of Sodium Borohydride Reduction

The reduction of an aldehyde with sodium borohydride is a two-step process.[2][10]

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride, a powerful nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.[11]

-

Protonation: In a subsequent workup step, a protic solvent (like methanol or water) protonates the resulting alkoxide ion to yield the final primary alcohol product.[3][11]

The mildness of NaBH₄ ensures that it does not possess sufficient reducing power to cleave the stable C-Br bond on the aromatic indole ring.

Caption: Mechanism of Aldehyde Reduction with NaBH4.

Experimental Workflow

The overall process from starting material to purified product follows a standard synthetic chemistry workflow.

Caption: Experimental Workflow for Reduction.

PART 3: Detailed Experimental Protocol

This protocol describes the chemoselective reduction of 3-bromo-1H-indole-6-carbaldehyde to (3-bromo-1H-indol-6-yl)methanol using sodium borohydride.

Materials and Reagents

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Notes |

| 3-bromo-1H-indole-6-carbaldehyde | C₉H₆BrNO | 224.06 | Starting Material[12] |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | Reducing Agent |

| Methanol (MeOH), Anhydrous | CH₄O | 32.04 | Reaction Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | Quenching Solution |

| Saturated aq. Sodium Chloride (Brine) | NaCl | 58.44 | Washing Solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |

| Deionized Water | H₂O | 18.02 | |

| Silica Gel | SiO₂ | 60.08 | For Chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-bromo-1H-indole-6-carbaldehyde (1.0 eq). Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2 - 1.5 eq) to the stirred solution in small portions over 15-20 minutes. Note: The addition is exothermic and may cause gas (H₂) evolution as NaBH₄ reacts with the solvent.[1] Portion-wise addition helps control the reaction rate and temperature.

-

Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is complete when the starting aldehyde spot is no longer visible.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully and slowly add saturated aqueous ammonium chloride solution or deionized water to quench the excess sodium borohydride. Continue stirring until gas evolution ceases.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate and deionized water. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to afford the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (3-bromo-1H-indol-6-yl)methanol.[13]

Conclusion and Outlook

The reduction of 3-bromo-1H-indole-6-carbaldehyde is most effectively and selectively achieved using sodium borohydride in a protic solvent such as methanol. This method provides a reliable and high-yielding route to (3-bromo-1H-indol-6-yl)methanol, a valuable intermediate for further functionalization in medicinal chemistry programs. The protocol's mild conditions ensure the preservation of the critical carbon-bromine bond, highlighting the power of chemoselective synthesis in the efficient construction of complex molecular architectures.

References

-

Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

-

Clark, J. (2013, April). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Available at: [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

-

OrgoSolver. NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Available at: [Link]

-

Common Organic Chemistry. Sodium Borohydride. Available at: [Link]

-

Imperial College London. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Available at: [Link]

-

Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]

-

Wikipedia. Lithium aluminium hydride. Available at: [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 8). 14.3.3: Catalytic Hydrogenation. Available at: [Link]

Sources

- 1. Sodium Borohydride [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. orgosolver.com [orgosolver.com]

- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]